

Technical Guide: Structure-Activity Relationship (SAR) of Compound 12I

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Compound of Interest

Compound Name: *mTOR/HDAC1-IN-12I*

Cat. No.: *B1193146*

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Optimization of Azetidin-2-one Scaffolds for Tubulin Destabilization and Multi-Drug Resistance (MDR)

Evasion

-Tubulin

Executive Summary

Compound 12I represents a significant advancement in the design of antimitotic agents, specifically targeting the colchicine binding site of tubulin. Developed to overcome the metabolic instability and geometric isomerization issues inherent to cis-stilbene natural products like Combretastatin A-4 (CA-4), Compound 12I utilizes a

-lactam (azetidin-2-one) ring as a rigid structural scaffold.

This guide analyzes the SAR that identifies Compound 12I as a lead candidate, highlighting its nanomolar potency against human breast carcinoma (MCF-7, IC

= 10 nM) and colon carcinoma (HT-29, IC

= 3 nM) cell lines, including those displaying multi-drug resistance (MDR) phenotypes.

Chemical Architecture & Scaffold Rationale

The core design philosophy behind Compound 12I involves scaffold hopping: replacing the olefinic bridge of CA-4 with a heterocyclic ring to lock the pharmacophores in a bioactive conformation.

The -Lactam Core (Region 3)

- Role: Acts as a rigid bioisostere of the cis-olefin bridge found in CA-4.
- Benefit: Unlike the stilbene double bond, which is prone to cis-to-trans photoisomerization (resulting in loss of activity), the azetidin-2-one ring permanently restricts the A and B aryl rings into a specific angular geometry required for the colchicine pocket.
- Stereochemistry: The trans configuration between the C3 and C4 substituents is critical for optimal binding.

The Pharmacophore Map

The molecule is divided into three distinct SAR zones:

- Ring A (Region 1): 1-(3,5-dimethoxyphenyl) moiety.[1]
- Ring B (Region 2): 4-(4-ethoxyphenyl) moiety.[1]
- Head Group (Region 4): 3-hydroxy substitution on the lactam ring.[1]

Detailed Structure-Activity Relationship (SAR)[2][3]

The potency of Compound 12I is derived from specific substituent effects that optimize hydrophobic interactions and metabolic stability.

Region 1: The A-Ring (3,5-Dimethoxy Substitution)

In classical CA-4 analogs, a 3,4,5-trimethoxy ring is standard.[1] However, Compound 12I employs a 3,5-dimethoxy pattern.[1]

- Metabolic Stability: The removal of the 4-methoxy group (para position) reduces susceptibility to O-demethylation by cytochrome P450 enzymes, a common metabolic

clearance pathway for CA-4.

- **Binding Affinity:** Molecular dynamics (MD) simulations indicate that the 3,5-dimethoxy motif maintains critical hydrogen bonding and hydrophobic contacts within the tubulin pocket without the steric bulk of the central methoxy group.
- **SAR Insight:** Comparison with Compound 12s (3,4,5-trimethoxy analog) shows that the 3,5-dimethoxy pattern in 12l preserves high potency (3 nM in HT-29) while potentially improving pharmacokinetic profiles.

Region 2: The B-Ring (4-Ethoxy Substitution)

The para-position of the B-ring is the primary driver of potency in this series.

- The "Ethoxy Effect" (12l vs. 12k):
 - Compound 12k (4-methoxy): IC
= 12 nM (HT-29).[1]
 - Compound 12l (4-ethoxy): IC
= 3 nM (HT-29).[1]
 - **Analysis:** The extension from a methoxy to an ethoxy group increases lipophilicity (LogP 2.40 for 12l vs. 2.02 for 12k), allowing the B-ring to penetrate deeper into the hydrophobic cavity of the colchicine binding site.[1]
- **Steric Limit (12l vs. 12p):** Further extension to a propoxy or bulky group does not yield proportional gains, suggesting the ethoxy group represents the optimal steric volume for this pocket.
- **Electronic Effects (12l vs. 12m):** Substitution with a thiomethyl group (Compound 12m, IC = 26 nM) results in a 2.5-fold loss of potency, indicating that the oxygen atom's electronegativity or H-bond accepting capability may play a secondary role in stabilizing the complex.

Region 4: The 3-Hydroxy Group[1]

- Role: The hydroxyl group at position 3 of the -lactam ring acts as a hydrogen bond donor.
- Interaction: It forms water-mediated hydrogen bonds with the protein backbone (e.g., Val238 or Cys241 in tubulin), anchoring the scaffold. Analogs lacking this hydroxyl group (or with bulky substitutions) show significantly reduced antiproliferative activity.

SAR Data Summary Table

Compound	Ring A Substituents	Ring B Substituents (Para)	LogP	IC (MCF-7)	IC (HT-29)	Relative Potency
12l	3,5-dimethoxy	Ethoxy (-OEt)	2.40	10 nM	3 nM	Lead
12k	3,5-dimethoxy	Methoxy (-OMe)	2.02	1.5 nM	12 nM	High
12m	3,5-dimethoxy	Thiomethyl (-SMe)	~2.5	23 nM	26 nM	Moderate
12o	3,5-dimethoxy	Hydrogen (-H)	2.75	>100 nM	89 nM	Low
CA-4	3,4,5-trimethoxy	3-OH, 4-OMe	-	4.6 nM	3814 nM	Resistant*

*Note: CA-4 shows poor activity in HT-29 cells due to resistance mechanisms (e.g., P-gp efflux), which Compound 12l successfully evades.

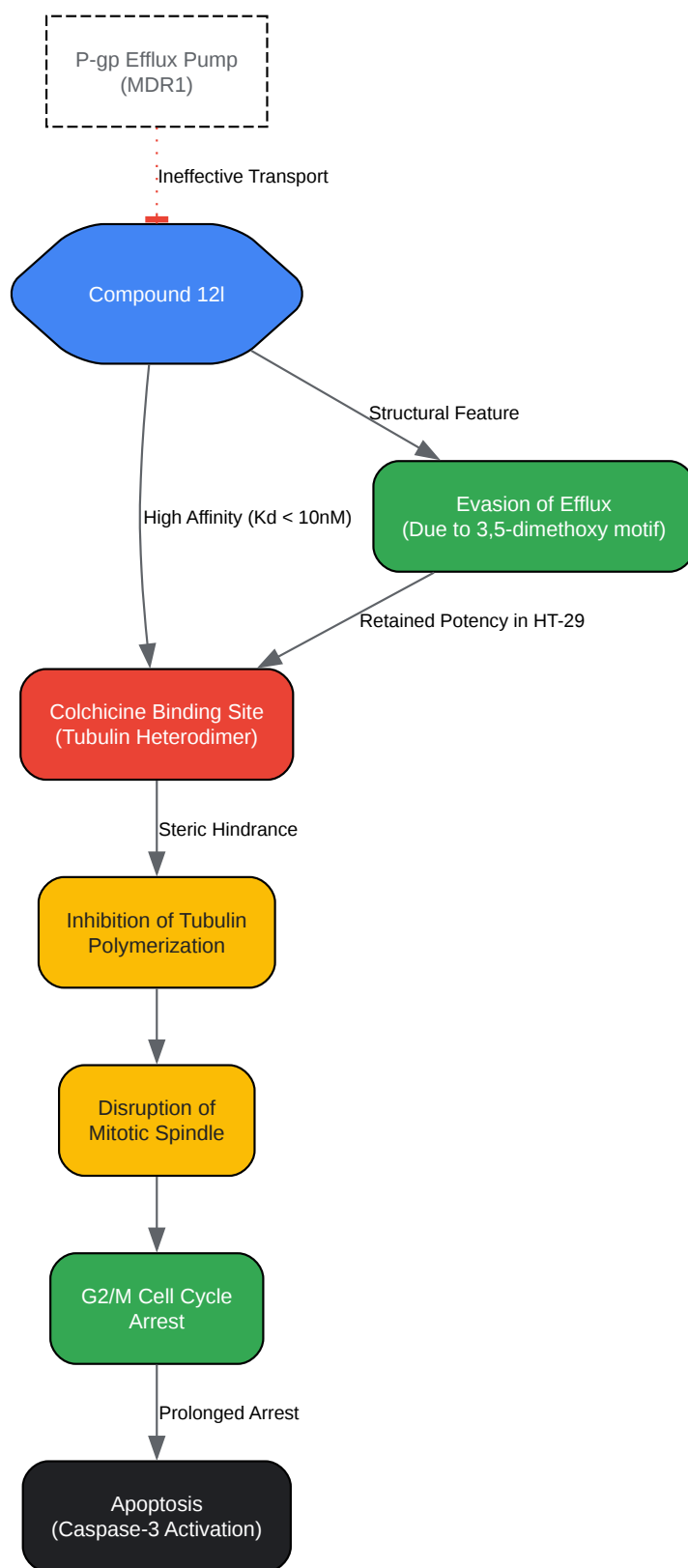
Mechanism of Action & Signaling

Compound 12l functions as a Microtubule Destabilizing Agent (MDA).

- Binding: 12l binds to the colchicine site at the interface of - and -tubulin heterodimers.

- Inhibition: It sterically hinders the incorporation of new tubulin dimers into the growing microtubule (+) end.
- Catastrophe: This leads to microtubule depolymerization, disrupting the formation of the mitotic spindle.
- Arrest: Cells accumulate in the G2/M phase of the cell cycle.
- Apoptosis: Prolonged arrest triggers apoptotic pathways, characterized by increased BAX levels, decreased Bcl-2 levels, and activation of Caspase-3.

Visualizing the Pathway (Graphviz)



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Caption: Mechanism of action for Compound 12I, highlighting its tubulin-targeting pathway and structural evasion of P-gp mediated drug resistance.

Experimental Protocols

To validate the SAR of Compound 12I, the following protocols are standard for synthesis and biological evaluation.

Synthesis: Staudinger [2+2] Cycloaddition

The construction of the

-lactam ring is the critical synthetic step.

- Imine Formation: React 3,5-dimethoxyaniline with 4-ethoxybenzaldehyde in refluxing ethanol (EtOH) with a catalytic amount of acetic acid. Monitor by TLC until Schiff base formation is complete.
- Cycloaddition:
 - Dissolve the imine in anhydrous dichloromethane (DCM) under Nitrogen atmosphere at 0°C.
 - Add triethylamine (3 equiv).
 - Dropwise add acetoxyacetyl chloride (1.2 equiv).
 - Allow to warm to room temperature and stir overnight (12-16h).
- Workup: Wash with water, NaHCO₃, and brine. Dry over MgSO₄.
- Deprotection (if necessary): If a protected hydroxyacetyl chloride was used, perform deprotection (e.g., hydrolysis) to yield the 3-hydroxy-azetidin-2-one.
- Purification: Flash column chromatography (Ethyl Acetate/Hexane gradient).

Biological Assay: MTT Cytotoxicity Protocol

Objective: Determine IC

values against MCF-7 and HT-29 cell lines.

- Seeding: Seed cells in 96-well plates at a density of

cells/well in DMEM supplemented with 10% FBS. Incubate for 24h at 37°C/5% CO

.
- Treatment: Prepare stock solution of Compound 12I in DMSO. Perform serial dilutions (0.001
nM to 10

M) in culture medium. Add to wells (triplicate). Ensure final DMSO concentration < 0.1%.
- Incubation: Incubate cells with compound for 72 hours.
- MTT Addition: Add 20

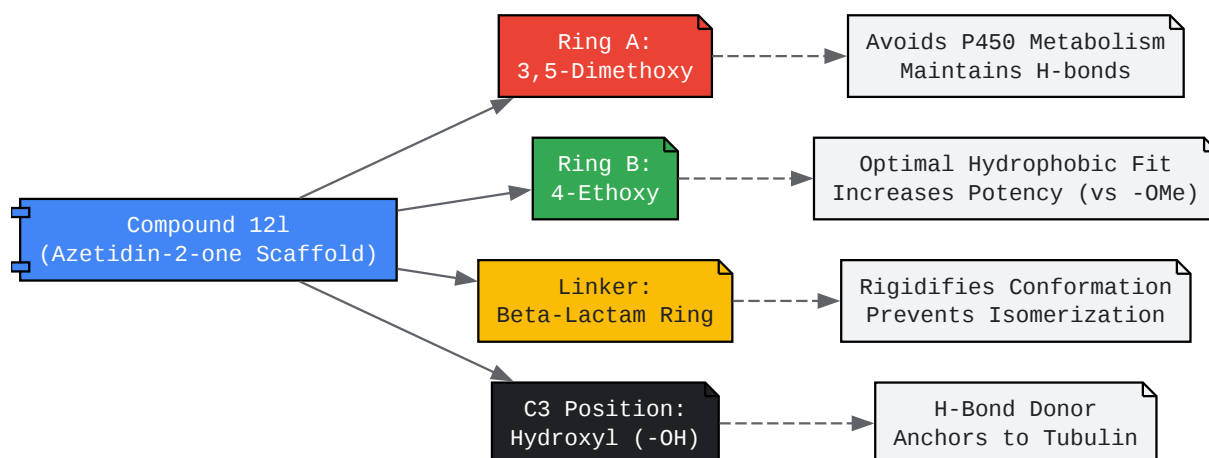
L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
- Solubilization: Remove medium carefully. Add 100

L DMSO to dissolve purple formazan crystals.
- Measurement: Read absorbance at 570 nm using a microplate reader.
- Analysis: Calculate % cell viability relative to vehicle control. Plot dose-response curves
(Non-linear regression, sigmoidal) to determine IC

.

SAR Visualization Map

The following diagram illustrates the specific structural optimizations that define Compound 12I.



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Caption: Structural dissection of Compound 12I showing the functional role of each pharmacophore in maximizing biological activity.

References

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Sources

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- [2. New Breast Cancer Treatment Shows Promise Against Drug-Resistant Tumors | Dublin City University \[dcu.ie\]](#)
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